Fluo-3 (sodium salt)
Description
Overview of Fluorescent Calcium Indicators in Biological Research
The ability to visualize and quantify these dynamic changes in intracellular calcium concentration has been transformative for cellular biology and neuroscience research. scimedia.comoxinst.com Fluorescent calcium indicators are chemical substances or proteins that exhibit changes in their fluorescence properties upon binding to Ca²⁺ ions. wikipedia.orgscimedia.com These indicators allow researchers to optically measure the calcium status of isolated cells, tissues, or even living animals using microscopy techniques like fluorescence microscopy, confocal laser scanning microscopy, and flow cytometry. wikipedia.orgscimedia.comwikipedia.orgthermofisher.comaatbio.com
There are broadly two classes of calcium indicators: chemical indicators and genetically encoded calcium indicators (GECIs). wikipedia.org Chemical indicators are small molecules that chelate calcium ions, often based on the BAPTA structure, which provides high selectivity for Ca²⁺ over Mg²⁺. wikipedia.orgscimedia.com Binding of Ca²⁺ to these indicators typically results in an increase in fluorescence intensity or a shift in excitation or emission wavelengths. wikipedia.orgscimedia.com Examples of chemical indicators include Fura-2, Indo-1, Fluo-3, and Fluo-4. wikipedia.orgscimedia.com GECIs, on the other hand, are protein-based indicators derived from fluorescent proteins, such as GFP variants, engineered to include a calcium-binding domain like calmodulin. wikipedia.orgoxinst.com GECIs offer the advantage of genetic targetability to specific cell types or subcellular compartments, making them valuable for in vivo studies. oxinst.comnih.govresearchgate.net However, synthetic chemical indicators often exhibit higher brightness, faster kinetics, and a broader spectral range compared to GECIs. nih.gov
Fluorescent calcium indicators can be further categorized based on their response to calcium binding. Some indicators, like Fura-2 and Indo-1, are ratiometric, meaning their excitation or emission spectra shift upon calcium binding, allowing for calcium concentration measurements independent of dye concentration or cell thickness. nih.govbiotium.combiotium.com Others, like Fluo-3 and Fluo-4, are intensity-based indicators, exhibiting a significant increase in fluorescence intensity at a single wavelength upon calcium binding. wikipedia.orgnih.govbiotium.combiotium.com While ratiometric indicators offer quantitative advantages, intensity-based indicators like Fluo-3 are often preferred for techniques like confocal microscopy due to their compatibility with common laser lines and large fluorescence increase, providing high contrast. wikipedia.orgthermofisher.com
Historical Context and Development of Fluo-3 (Sodium Salt) as a Calcium Probe
The development of fluorescent calcium indicators traces back to the pioneering work of Roger Tsien and colleagues in the 1980s. oxinst.comnih.govbiotium.combiotium.comstratech.co.uk Their work on calcium chelating properties, initially based on EGTA, led to the creation of the BAPTA framework, which became the foundation for many subsequent calcium indicators due to its high calcium selectivity. wikipedia.orgscimedia.comoxinst.com The first generation of these indicators included Quin-2, Fura-2, and Indo-1. scimedia.comnih.gov
Fluo-3 (sodium salt) emerged as a significant advancement in the field of fluorescent calcium indicators. It was developed by Roger Y. Tsien and colleagues for use with visible light excitation sources, specifically to be compatible with the 488 nm argon-ion laser line commonly found in flow cytometers and confocal laser scanning microscopes. wikipedia.orgthermofisher.combiotium.combiotium.comglpbio.comcaymanchem.com Unlike earlier UV-excitable indicators like Fura-2, Fluo-3's excitation in the visible spectrum reduces issues such as autofluorescence and cellular photodamage. scimedia.comthermofisher.com
Fluo-3 is characterized by being essentially non-fluorescent in the absence of calcium. wikipedia.orgthermofisher.comaatbio.combiotium.combiotium.com Upon binding to Ca²⁺, its fluorescence increases sharply, typically by more than 100-fold, with an emission maximum around 525-526 nm, which is suitable for detection using standard FITC filter sets. wikipedia.orgthermofisher.combiotium.combiotium.comglpbio.comcaymanchem.com This large fluorescence increase upon calcium binding provides high contrast for imaging calcium dynamics. wikipedia.org
While the sodium salt form of Fluo-3 is membrane-impermeable, a lipophilic acetoxymethyl (AM) ester derivative, Fluo-3 AM, was developed to facilitate cell loading. wikipedia.orgbiotium.combiotium.comstratech.co.uk Once inside the cell, intracellular esterases cleave the AM groups, regenerating the membrane-impermeable free acid form (Fluo-3), effectively trapping the dye within the cell. wikipedia.orgbiotium.combiotium.comstratech.co.uk
Fluo-3's properties, including its visible light excitation and large fluorescence response, made it a widely used tool for investigating time-resolved dynamics of intracellular signal transduction in various cell types. wikipedia.orgthermofisher.com It has been extensively applied in flow cytometry, confocal microscopy, and cell-based pharmacological screening. wikipedia.orgthermofisher.com Although Fluo-3 is an intensity-based indicator and does not allow for ratiometric measurements of absolute calcium concentrations like Fura-2, its advantages in terms of excitation wavelength and fluorescence increase contributed significantly to the understanding of calcium signaling, including the detection of localized calcium release events such as "calcium sparks". wikipedia.orgnih.govbiotium.combiotium.com Subsequent indicators, such as Fluo-4, were developed with slightly different properties, like increased fluorescence excitation at 488 nm, building upon the foundation laid by Fluo-3. fishersci.fi
Here is a summary of some key properties of Fluo-3 (sodium salt):
Note: The Kd value of Fluo-3 for Ca²⁺ can be influenced by factors such as temperature, pH, ionic strength, and protein concentrations within the cellular environment, necessitating calibration for accurate intracellular calcium measurements. biotium.combiotium.comnih.gov
Detailed research findings utilizing Fluo-3 (sodium salt) have contributed significantly to understanding various aspects of calcium signaling. For example, Fluo-3 imaging has been instrumental in visualizing the spatial dynamics of elementary calcium signaling processes. thermofisher.com Studies have employed Fluo-3 to measure cytosolic calcium in various cell types, including platelets and neutrophils, and have explored methodologies for cell loading, calibration, and measurements in complex biological matrices like plasma. nih.gov Fluo-3 has also been used in conjunction with photolabile "caged" compounds to generate and detect rapid cytosolic calcium pulses, allowing for the investigation of calcium's role in triggering specific cellular events. researchgate.net Furthermore, research has investigated factors influencing Fluo-3 labeling, such as temperature and cell adhesion, and their impact on the perceived distribution of calcium signals within cellular compartments like the nucleus and cytoplasm. osti.gov These studies highlight Fluo-3's utility in diverse experimental setups aimed at elucidating the intricacies of calcium signaling.
Properties
Molecular Formula |
C36H25Cl2N2O13 · 5Na |
|---|---|
Molecular Weight |
879.4 |
InChI |
InChI=1S/C36H30Cl2N2O13.5Na/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H, |
InChI Key |
QWVYPFKPTIDBTE-UHFFFAOYSA-I |
SMILES |
O=C1C(Cl)=CC(C(O2)=C1)=C(C3=CC=C(N(CC([O-])=O)CC([O-])=O)C(OCCOC4=C(N(CC([O-])=O)CC([O-])=O)C=CC(C)=C4)=C3)C5=C2C=C([O-])C(Cl)=C5.[Na+].[Na+].[Na+].[Na+].[Na+] |
Synonyms |
N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(azanediyl)-diacetate, pentasodium salt |
Origin of Product |
United States |
Molecular Mechanism and Spectroscopic Properties of Fluo 3 Sodium Salt
Principles of Calcium Chelation and Fluorescence Enhancement by Fluo-3 (Sodium Salt)
Fluo-3's function as a calcium indicator is based on its ability to chelate Ca²⁺ ions, which in turn leads to a significant change in its fluorescence properties. The molecule is a BAPTA-based calcium chelator, meaning it incorporates the calcium-bindingmoiety of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) into its structure. biotium.com
Changes in Fluorescence Intensity upon Calcium Binding
In its Ca²⁺-free state, Fluo-3 is essentially non-fluorescent or exhibits minimal fluorescence. aatbio.combiomol.comaatbio.com Upon binding to Ca²⁺ ions, Fluo-3 undergoes a conformational change that results in a substantial increase in its fluorescence intensity. aatbio.comwikipedia.orgbiomol.comaatbio.comthermofisher.cominterchim.frthermofisher.com This increase is typically reported to be around 100-fold at saturating Ca²⁺ levels, although some sources indicate a greater than 100-fold increase or around a 40-fold increase. aatbio.combiomol.comaatbio.comthermofisher.comthermofisher.commedchemexpress.comsigmaaldrich.comberkeley.edu This large dynamic range makes Fluo-3 a sensitive probe for detecting changes in intracellular Ca²⁺ concentrations. biomol.comaatbio.comthermofisher.com Unlike some other calcium indicators like Fura-2 or Indo-1, Fluo-3 does not exhibit a significant spectral shift in its excitation or emission wavelengths upon calcium binding; the change is primarily in fluorescence intensity. thermofisher.comthermofisher.comberkeley.edu
Calcium Dissociation Constant (Kd) in In Vitro and In Situ Conditions
The calcium dissociation constant (Kd) is a critical parameter that reflects the affinity of a chelator for calcium. A lower Kd value indicates a higher affinity. For Fluo-3, the Kd for Ca²⁺ is typically reported to be around 390 nM in vitro under specific buffer conditions (e.g., 22°C in 100 mM KCl, 10 mM MOPS, pH 7.2, with 0 to 10 mM CaEGTA). aatbio.combiomol.comaatbio.comthermofisher.comstratech.co.ukaatbio.comcidsamexico.comaatbio.com Some sources provide slightly different in vitro Kd values, such as 450 nM. biotium.com
It is important to note that the Kd value measured in vitro may differ significantly from the effective Kd within the intracellular environment (in situ). biotium.cominterchim.frnih.gov The intracellular milieu is complex and can influence the indicator's properties due to factors such as ionic strength, pH, viscosity, and the presence of endogenous calcium-binding proteins and lipids. biotium.cominterchim.frnih.gov Studies have shown that the intracellular Kd of Fluo-3 can be higher than its in vitro Kd, indicating a reduced affinity for calcium inside the cell. For example, one study estimated the intracellular Kd in intact rabbit cardiomyocytes loaded with Fluo-3 AM to be 898 ± 64 nM. nih.gov Another study observed a large protein-dependent shift in the Kd for Fluo-3, from 447 ± 20 nM in physiological buffer to 1130 ± 160 nM in a simulated intracellular milieu containing high protein concentrations. nih.gov This difference between in vitro and in situ Kd values is a crucial consideration when interpreting fluorescence signals from live cells loaded with Fluo-3. biotium.comnih.gov
Here is a table summarizing some reported Kd values for Fluo-3:
| Condition | Kd (nM) | Source |
| In vitro (typical buffer) | ~390 | aatbio.combiomol.comaatbio.comthermofisher.comstratech.co.ukaatbio.comcidsamexico.comaatbio.com |
| In vitro (specific buffer, 22°C) | 390 | thermofisher.com |
| In vitro (reported value) | 450 | biotium.com |
| In situ (intact rabbit cardiomyocytes) | 898 ± 64 | nih.gov |
| In situ (simulated intracellular milieu) | 1130 ± 160 | nih.gov |
Spectroscopic Characteristics Relevant to Experimental Design
The spectroscopic properties of Fluo-3 are well-suited for use with common fluorescence instrumentation, particularly those equipped with argon lasers.
Excitation and Emission Spectra (e.g., compatibility with 488 nm argon laser)
Fluo-3 is a visible light-excitable calcium indicator with spectral characteristics similar to fluorescein (B123965). aatbio.combiomol.com Its absorption maximum is typically reported around 506 nm, and its emission maximum is around 526 nm. aatbio.combiotium.combiomol.comaatbio.comcaymanchem.com Some sources list slightly different values for excitation (e.g., 507 nm or 493 nm) and emission (e.g., 516 nm or 515 nm). aatbio.comaatbio.comaatbio.comcidsamexico.com
A key advantage of Fluo-3 is its compatibility with the 488 nm argon laser line, which is a common excitation source in many fluorescence instruments, including confocal laser scanning microscopes and flow cytometers. aatbio.comwikipedia.orgbiomol.comaatbio.comthermofisher.cominterchim.frthermofisher.commedchemexpress.comsigmaaldrich.comcaymanchem.comcaymanchem.comruixibiotech.combertin-bioreagent.com Fluo-3 is well-excited by this laser line, and its emission can be efficiently detected using standard FITC (Fluorescein Isothiocyanate) emission filter sets, which are typically centered around 525 nm. aatbio.comwikipedia.orgbiomol.comcaymanchem.combertin-bioreagent.com This compatibility has contributed significantly to Fluo-3's widespread use in various fluorescence-based applications for calcium imaging and measurement. aatbio.comwikipedia.orgbiomol.comaatbio.comthermofisher.cominterchim.frthermofisher.commedchemexpress.comsigmaaldrich.comruixibiotech.combertin-bioreagent.com
Here is a table summarizing the typical excitation and emission maxima:
| Property | Wavelength (nm) | Source |
| Excitation Maximum | 506 | aatbio.combiotium.combiomol.comaatbio.comcaymanchem.com |
| Excitation Maximum | 507 | aatbio.comaatbio.comaatbio.com |
| Excitation Maximum | 493 | aatbio.com |
| Emission Maximum | 526 | aatbio.combiotium.combiomol.comaatbio.comcaymanchem.com |
| Emission Maximum | 516 | aatbio.comaatbio.com |
| Emission Maximum | 515 | aatbio.comaatbio.comcidsamexico.com |
| Compatible Excitation | 488 | aatbio.comwikipedia.orgbiomol.comaatbio.comthermofisher.cominterchim.frthermofisher.commedchemexpress.comsigmaaldrich.comcaymanchem.comcaymanchem.comruixibiotech.combertin-bioreagent.com |
| Compatible Emission Detection | ~525 (FITC filter) | aatbio.comwikipedia.orgbiomol.comcaymanchem.combertin-bioreagent.com |
Quantum Yield at Saturated Calcium Levels
The quantum yield (Φ) of a fluorescent molecule represents the efficiency of the fluorescence process, specifically the ratio of the number of photons emitted to the number of photons absorbed. For Fluo-3, the quantum yield at saturating calcium levels is an important indicator of its brightness when bound to calcium.
Reported values for the quantum yield of Fluo-3 at saturating Ca²⁺ levels in aqueous buffer (pH 7.2) are around 0.14 or 0.15. aatbio.combiomol.comaatbio.comstratech.co.ukaatbio.comcidsamexico.com One source reports a quantum yield of 0.18. thermofisher.com This quantum yield, coupled with the large increase in fluorescence intensity upon calcium binding, contributes to the high contrast observed in Fluo-3 based calcium imaging experiments. wikipedia.org
Here is a table of reported quantum yield values:
| Condition | Quantum Yield (Φ) | Source |
| Saturated Ca²⁺ (aqueous buffer, pH 7.2) | ~0.14 | biomol.comaatbio.comstratech.co.ukaatbio.comcidsamexico.com |
| Saturated Ca²⁺ (aqueous buffer, pH 7.2) | 0.15 | aatbio.comaatbio.com |
| Saturated Ca²⁺ | 0.18 | thermofisher.com |
Methodological Considerations for Fluo 3 Sodium Salt Utilization
Strategies for Intracellular Loading of Fluo-3 (Sodium Salt)
Introducing membrane-impermeant Fluo-3 (sodium salt) into cells requires methods that bypass the cell membrane's natural barrier. Several techniques have been developed for this purpose.
Microinjection and Patch Clamp Delivery of Membrane-Impermeant Fluo-3 Salt
Direct delivery methods such as microinjection and diffusion from a patch clamp pipette are effective ways to load membrane-impermeant Fluo-3 salt into individual cells. biotium.comnih.govbiomol.com Microinjection allows for the direct introduction of a controlled amount of the dye into the cytoplasm of a single cell. nih.gov Similarly, Fluo-3 can be included in the internal solution of a patch clamp pipette and allowed to diffuse into the patched cell. nih.gov These methods are particularly useful for studying calcium dynamics in specific cells or when precise control over dye concentration within the cell is required. nih.gov Research has explored different solutions for promoting dye entry during patching, with patch pipette solution often showing more effective loading compared to other solutions like TRIS-HCl or K-gluconate. nih.gov
Ester Loading Techniques (e.g., Fluo-3 AM) and Hydrolysis Kinetics
A widely used method for loading Fluo-3 into a population of cells is through the use of its acetoxymethyl (AM) ester derivative, Fluo-3 AM. wikipedia.orgbiotium.combiomol.combiotium.com Fluo-3 AM is a membrane-permeant form of the dye due to the presence of the lipophilic AM groups. biotium.combiomol.combiotium.com Once inside the cell, intracellular esterases cleave the AM groups, hydrolyzing Fluo-3 AM into the membrane-impermeant, fluorescent Fluo-3 free acid. biotium.combiomol.combiotium.com This enzymatic cleavage effectively traps the dye within the cytoplasm. wikipedia.orgbiotium.com
Fluo-3 AM itself does not bind calcium. biotium.combiotium.com Its fluorescence significantly increases only after hydrolysis to Fluo-3 and subsequent calcium binding. biotium.combiotium.cominterchim.fr The relatively low water solubility of Fluo-3 AM often necessitates the use of dispersing agents, such as the mild detergent Pluronic F-127, to facilitate dye loading. biotium.cominterchim.fraatbio.com The kinetics of hydrolysis by endogenous esterases are crucial for effective intracellular trapping and subsequent calcium measurements. Spontaneous hydrolysis of AM esters in solution before entering the cell can lead to lower intracellular dye concentrations and higher background fluorescence from the uncleaved, impermeable form outside the cell. aatbio.com
Impact of Anion Transporter Inhibitors (e.g., Probenecid) on Cellular Retention
Fluo-3, being a negatively charged molecule after hydrolysis of its AM ester, can be actively transported out of cells by organic anion transporters located in the cell membrane. biotium.combiotium.comaatbio.com This efflux can lead to poor cellular retention of the dye, resulting in reduced signal intensity and increased background fluorescence. biotium.comaatbio.com
To mitigate this issue, organic anion transporter inhibitors, such as Probenecid (B1678239), are commonly included in the dye-loading solution. biotium.combiotium.comaatbio.com Probenecid competitively inhibits these transporters, thereby slowing the rate of Fluo-3 efflux and improving its intracellular retention. biotium.comaatbio.com This improved retention helps maintain a stable intracellular dye concentration, which is essential for accurate calcium measurements. aatbio.com However, it is important to note that Probenecid can be toxic to cells at certain concentrations and may have other effects, such as activating certain anion transporters or altering calcium flux kinetics in some cell types. biomol.comnih.gov The optimal concentration of Probenecid may need to be empirically determined for different cell lines. aatbio.com For instance, in CHO cells, 2.5 mM Probenecid was reported as necessary for optimal signal in standard protocols using Fluo-3 or Fluo-4, although some newer assay kits are designed to reduce or eliminate the need for Probenecid. nih.gov
Temperature Dependence of Dye Loading and Localization
The temperature at which dye loading is performed can significantly impact the efficiency and localization of Fluo-3. Loading of Fluo-3 (sodium salt) has been shown to be temperature-dependent in some cell types. nih.gov For AM ester loading, incubation at 37 °C is often recommended to facilitate the enzymatic hydrolysis of Fluo-3 AM by intracellular esterases. aatbio.com However, incubation at higher temperatures, such as 37 °C, can also increase the activity of organic anion transporters, potentially leading to greater dye efflux and loss of cytoplasmic fluorescence over time. biotium.combiomol.com Studies have shown a marked loss of Fluo-3 fluorescence and revelation of underlying mitochondrial/ER compartmentalization after incubation at 37°C compared to room temperature. Some newer calcium indicators are designed for faster loading at room temperature, which can be advantageous for maintaining cell health and improving dye retention. biomol.com The rate of efflux and the resulting retention time can vary between cell types. biotium.combiotium.com
Calibration and Quantification of Intracellular Calcium Concentrations
To convert the measured fluorescence intensity of Fluo-3 into absolute intracellular calcium concentrations, calibration procedures are necessary. Since Fluo-3 is a single-wavelength indicator (non-ratiometric), calibration typically involves determining the fluorescence signal at known minimum and maximum calcium concentrations. psu.edufsu.edu
In Vitro Calibration Methodologies
In vitro calibration is a common method for quantifying intracellular calcium concentrations using Fluo-3. This approach involves measuring the fluorescence of the dye in solutions with precisely controlled free calcium concentrations. nih.govnih.gov A series of buffers containing varying known calcium concentrations are prepared, often using calcium chelators like EGTA to buffer the free calcium. nih.gov The fluorescence intensity of Fluo-3 in each of these buffers is measured.
The relationship between fluorescence intensity and calcium concentration for a single-wavelength indicator like Fluo-3 can be described by the following equation:
Where:
is the intracellular calcium concentration.
is the dissociation constant of Fluo-3 for Ca2+. The reported Kd for Fluo-3 is around 390-450 nM in cell-free media, but this value can be influenced by intracellular factors like pH, protein concentration, ionic strength, temperature, and viscosity. biotium.compsu.edubiotium.combiomol.com
is the measured fluorescence intensity in the cell.
is the minimum fluorescence intensity of Fluo-3 in the absence of calcium (or at very low calcium concentrations).
is the maximum fluorescence intensity of Fluo-3 at saturating calcium concentrations.
In vitro calibration allows for the determination of Fmin and Fmax values under defined conditions. nih.gov These values, along with the Kd, are then used to calculate intracellular calcium concentrations from the fluorescence signals measured in cells. nih.gov However, it is important to consider that the intracellular environment can differ significantly from the in vitro calibration buffers, potentially affecting the dye's properties, including its Kd. biotium.compsu.edu Therefore, in situ or in vivo calibration methods are sometimes preferred to account for these intracellular factors. psu.edu
Data from an in vitro calibration using Fluo-3/Fura Red in plant tissue reported an apparent Kd of 286 nM, Rmin of 0.43, and Rmax of 18 (where R represents the fluorescence ratio). nih.gov This highlights that the apparent Kd can vary depending on the experimental system and conditions.
| Parameter | Value (In Vitro Calibration, Plant Tissue) nih.gov |
| Apparent Kd | 286 nM |
| Rmin | 0.43 |
| Rmax | 18 |
Note: This table presents data from a specific in vitro calibration study using a Fluo-3/Fura Red ratio method, which is a variation for ratiometric measurements. For single-wavelength Fluo-3, the calibration involves F, Fmin, and Fmax.
In Situ Calibration Using Ionophores and Permeabilization Agents
Accurate determination of intracellular calcium concentration using fluorescent indicators like Fluo-3 necessitates calibration, as the dye's calcium-binding and spectroscopic properties can differ significantly within the cellular environment compared to in vitro solutions. stratech.co.ukinterchim.frinterchim.fr In situ calibration is typically performed by exposing cells loaded with the calcium indicator to controlled calcium buffers. stratech.co.ukinterchim.frinterchim.fr This process often involves the use of ionophores or cell permeabilization agents to equilibrate intracellular and extracellular calcium levels. stratech.co.ukinterchim.frinterchim.fraatbio.com
Ionophores such as A-23187, 4-bromo A-23187, and ionomycin (B1663694) are commonly employed to facilitate the movement of calcium across cell membranes, allowing the intracellular indicator to be exposed to known extracellular calcium concentrations. stratech.co.ukinterchim.frinterchim.fraatbio.comnih.gov Alternatively, permeabilization agents like digitonin (B1670571) or Triton® X-100 can be used to disrupt the cell membrane, thereby exposing the intracellular dye directly to the controlled calcium levels of the external medium. stratech.co.ukinterchim.frinterchim.fraatbio.com These in situ calibration methods often yield dissociation constant (Kd) values for the calcium indicator that are higher than those determined in vitro. stratech.co.ukinterchim.frinterchim.fr
Formulas and Approaches for [Ca2+]i Calculation (e.g., [Ca]free = Kd[F ─ Fmin]/[Fmax ─ F])
For single-wavelength calcium indicators like Fluo-3, the intracellular free calcium concentration ([Ca]free) is commonly calculated using a formula that relates the observed fluorescence intensity to the fluorescence at minimum and maximum calcium saturation, along with the dissociation constant (Kd) of the indicator for calcium. biotium.cominterchim.frinterchim.frbiotium.comcosmobio.co.jp The widely used equation is:
[Ca]free = Kd * (F - Fmin) / (Fmax - F) biotium.cominterchim.frinterchim.frbiotium.comcosmobio.co.jp
Where:
F is the fluorescence intensity of the indicator at the experimental calcium level. biotium.cominterchim.frinterchim.frbiotium.comcosmobio.co.jp
Fmin is the fluorescence intensity of the indicator in the absence of calcium. biotium.cominterchim.frinterchim.frbiotium.comcosmobio.co.jp
Fmax is the fluorescence intensity of the indicator at saturating calcium concentration. biotium.cominterchim.frinterchim.frbiotium.comcosmobio.co.jp
Kd is the dissociation constant of the calcium indicator for Ca2+. biotium.cominterchim.frinterchim.frbiotium.comcosmobio.co.jp
The Kd value for Fluo-3 has been reported to be around 390 nM in cell-free media, but this value can be influenced by intracellular factors such as pH, protein concentrations, ionic strength, temperature, and viscosity. biomol.comthermofisher.combiotium.comaatbio.com Therefore, in situ calibration is crucial for obtaining an accurate Kd value relevant to the specific cellular environment being studied. biotium.combiotium.com
Application of Fluo-3 (Sodium Salt) in Advanced Imaging Modalities
Fluo-3 (sodium salt) and its derivatives have been extensively applied in various advanced imaging modalities to study calcium signaling due to their favorable spectroscopic properties, particularly their excitation maximum compatible with the 488 nm laser line. wikipedia.orgmedchemexpress.comthermofisher.comthermofisher.comcosmobio.co.jp
Confocal Laser Scanning Microscopy for Spatiotemporal Calcium Dynamics
Confocal Laser Scanning Microscopy (CLSM) is a powerful technique for visualizing and quantifying intracellular calcium dynamics with high spatial and temporal resolution. wikipedia.orgulab360.com Fluo-3 is well-suited for CLSM due to its excitation by the 488 nm argon laser, which is standard on many confocal systems. wikipedia.orgmedchemexpress.comsigmaaldrich.comthermofisher.comthermofisher.com The large fluorescence increase of Fluo-3 upon calcium binding allows for the detection of localized calcium events, such as calcium sparks. wikipedia.org CLSM with Fluo-3 enables researchers to investigate the spatial heterogeneity and time-resolved dynamics of intracellular calcium signals in various cell types and biological processes. wikipedia.orgnih.govulab360.com Studies using Fluo-3 and confocal microscopy have revealed the spatial dynamics of elementary processes in calcium signaling and changes in glial calcium dynamics after injury. nih.govulab360.com
Flow Cytometry for Population-Level Calcium Analysis
Fluo-3 is widely used in flow cytometry for analyzing calcium levels in large populations of cells. wikipedia.orgmedchemexpress.comsigmaaldrich.comthermofisher.comthermofisher.comcosmobio.co.jpglpbio.comcaymanchem.com Its excitation at 488 nm and emission around 525 nm are compatible with the FL1 channel (green, 525 nm band pass) commonly used in flow cytometers. glpbio.comcaymanchem.com Flow cytometry allows for the quantitative assessment of calcium responses in individual cells within a heterogeneous population, providing insights into cellular signaling at a population level. thermofisher.com This method is valuable for studying calcium fluxes in various cell types, including lymphocytes and platelets. thermofisher.com
Widefield Fluorescence Microscopy and Filter Set Considerations
Fluo-3 can also be used with widefield fluorescence microscopy. interchim.fraatbio.com For optimal imaging of Fluo-3 fluorescence, appropriate filter sets are necessary to efficiently excite the dye and capture its emission while minimizing background noise. olympusconfocal.com Standard FITC filter sets, which typically include an excitation filter centered around 480-490 nm, a dichroic mirror, and an emission filter centered around 515-535 nm, are suitable for Fluo-3. biomol.comstratech.co.ukyz-optics.commicroscopecentral.comzeiss.com These filter sets ensure that the excitation light is effectively delivered to the sample and the emitted fluorescence is efficiently collected while blocking scattered excitation light. olympusconfocal.com High-performance filter sets with narrow bandwidths and steep edges can further enhance signal-to-noise ratio and image clarity. olympusconfocal.comyz-optics.commicroscopecentral.com
Integration with High-Throughput Screening (HTS) Platforms
Fluo-3 and its AM ester derivative have been extensively used in cell-based high-throughput screening (HTS) assays, particularly for studying G protein-coupled receptors (GPCRs) and calcium channels that modulate intracellular calcium levels. thermofisher.comthermofisher.comaatbio.comresearchgate.netbiotium.comgoogle.com The large fluorescence increase upon calcium binding makes Fluo-3 a sensitive indicator for detecting calcium flux in response to pharmacological agents in a high-throughput format. thermofisher.comthermofisher.com HTS platforms, such as fluorescence microplate readers (e.g., FLIPR™), are capable of rapidly measuring fluorescence signals from multiple wells simultaneously, enabling the screening of large compound libraries. interchim.frcosmobio.co.jpulab360.com While Fluo-3 has been a valuable tool in HTS, newer calcium indicators with improved properties like brighter signals, better cell retention, and higher signal-to-background ratios have been developed to address some of its limitations in this application. stratech.co.ukinterchim.frcosmobio.co.jpulab360.com
Applications of Fluo 3 Sodium Salt in Diverse Biological Systems
Investigation of Calcium Signaling in Excitable Cells (e.g., neurons, cardiomyocytes)
Fluo-3 has been a preferred indicator for studying calcium dynamics in excitable cells like neurons and cardiomyocytes due to its favorable properties, including a high signal-to-noise ratio, fast kinetics, and sensitivity to Ca2+ gradients nih.govresearchgate.net. Its application with confocal microscopy has significantly advanced the understanding of the spatial and temporal dynamics of intracellular calcium in these cells wikipedia.orgnih.gov.
In cardiac myocytes, Fluo-3 imaging has been crucial in the discovery and characterization of calcium sparks, which are localized, short-lived calcium release events from the sarcoplasmic reticulum (SR) wikipedia.orgnih.govresearchgate.net. These sparks are fundamental units of calcium signaling underlying excitation-contraction coupling in heart muscle wikipedia.orgnih.govresearchgate.net. Studies using Fluo-3 have shown that calcium influx through L-type calcium channels can evoke synchronous activation of numerous calcium sparks, leading to a uniform calcium transient that drives myocyte contraction nih.govresearchgate.net. Research in wolframin-deficient rats, for instance, utilized Fluo-3 AM to measure calcium transients and contraction in isolated ventricular myocytes, revealing elevated amplitude and duration of contraction compared to wild-type animals frontiersin.org. Another study employing Fluo-3 (K salt) loaded via patch pipettes in failing human ventricular myocytes demonstrated reduced peak systolic calcium and slower decay of calcium transients, primarily attributed to decreased SR calcium uptake, storage, and release ahajournals.org.
In neurons, Fluo-3 has been used to study various aspects of calcium signaling. For example, it has been applied to investigate calcium transients in hippocampal astrocytes upon activation of nicotinic acetylcholine (B1216132) receptors pnas.org. These studies showed that receptor activation leads to a rapid and transient increase in cytosolic calcium, mediated by calcium-induced calcium release from intracellular stores triggered by influx through the receptor channels pnas.org.
Characterization of Calcium Homeostasis in Non-Excitable Cells (e.g., immune cells, endothelial cells)
Fluo-3 is also widely used to characterize calcium homeostasis and signaling in non-excitable cells, including immune cells and endothelial cells wikipedia.orgmdpi.comaatbio.com. It allows for the detection of changes in intracellular calcium levels in response to various stimuli in these cell types glpbio.comcaymanchem.combertin-bioreagent.com.
In immune cells such as platelets, Fluo-3 has been employed in flow cytometry to measure intracellular calcium changes wikipedia.org. Studies on human mesangial cells, a type of kidney cell with immune functions, have utilized Fluo-3 and confocal microscopy to monitor intracellular calcium increases induced by proinflammatory cytokines like TNF-α and IL-1β karger.com. These studies demonstrated that these cytokines lead to a significant increase in intracellular calcium karger.com.
Fluo-3 has also been used to study calcium dynamics in endothelial cells. Research on arterioles from the hamster cheek pouch used Fluo-3 to show that an elevation in smooth muscle cell intracellular calcium, induced by vasoconstrictors like phenylephrine (B352888) and KCl, is accompanied by a rise in endothelial cell intracellular calcium nih.gov. This increase in endothelial calcium was followed by enhanced synthesis of nitric oxide (NO) nih.gov.
Analysis of Organellar Calcium Dynamics (e.g., endoplasmic reticulum, mitochondria)
Calcium signaling is not confined to the cytosol; dynamic calcium changes within organelles like the endoplasmic reticulum (ER) and mitochondria play critical roles in cellular function and fate nih.govnih.govnih.govuq.edu.au. While Fluo-3 primarily indicates cytosolic calcium, its use, often in conjunction with other indicators or targeted approaches, has contributed to understanding organellar calcium dynamics and the interplay between different cellular compartments researchgate.netnih.govspandidos-publications.com.
Studies investigating ER-mitochondrial calcium transfer have sometimes used Fluo-3 to monitor cytoplasmic calcium changes while simultaneously employing indicators targeted to specific organelles like Rhod-2 for mitochondria or Fluo-5N for the ER nih.govnih.govspandidos-publications.com. This approach allows researchers to infer or correlate cytosolic calcium fluctuations with events occurring within organelles. For instance, in permeabilized RBL-2H3 cells, confocal linescanning with Fluo-3 in the cytoplasmic buffer and Rhod-2 in the mitochondrial matrix was performed to monitor IP3 receptor-mediated calcium transfer from the ER to mitochondria nih.gov.
Furthermore, research exploring the localization of calcium indicators has noted that while the de-esterified salt form of Fluo-3 is expected to be in the cytosol, incomplete hydrolysis of the AM ester can lead to compartmentalization artifacts, with some accumulation in organelles like lysosomes and potentially the ER or mitochondria researchgate.net. Understanding these potential localization issues is important when interpreting data related to organellar calcium.
Elucidation of Receptor-Mediated Calcium Transients
Fluo-3 has been widely applied to study calcium transients triggered by the activation of various cell surface receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases aatbio.comuq.edu.au. These receptors often initiate signaling cascades that lead to the release of calcium from intracellular stores or influx from the extracellular environment.
Fluo-3 AM has been extensively used in cell-based high-throughput screening assays for functional GPCR assays aatbio.com. Activation of GPCRs can lead to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3), which in turn triggers calcium release from the ER uq.edu.au. Fluo-3 can effectively report these changes in cytosolic calcium concentration.
As mentioned earlier, Fluo-3 has been used to study calcium responses mediated by nicotinic acetylcholine receptors in astrocytes, demonstrating calcium influx through the receptor channels and subsequent calcium-induced calcium release from internal stores pnas.org.
Studies on Calcium-Dependent Cellular Processes (e.g., cell death pathways, cell migration)
Calcium acts as a critical second messenger influencing a multitude of cellular processes, including cell death (such as apoptosis) and cell migration uq.edu.aunih.govjove.com. Fluo-3 has been a valuable tool in investigating the role of calcium signaling in these fundamental biological events.
Changes in intracellular calcium levels and dynamics can significantly impact cell fate, including the induction of apoptosis uq.edu.aujove.com. Studies have explored the link between calcium dysregulation and cell death pathways using calcium indicators like Fluo-3 researchgate.net. For example, research investigating the anti-tumor activity of sodium citrate (B86180) in ovarian cancer cells used Fluo-3 AM to show that sodium citrate treatment led to a decrease in cytoplasmic calcium, which was linked to the induction of apoptosis researchgate.net.
Calcium signaling is also known to play a role in cell migration jove.com. Localized and transient increases in calcium, sometimes referred to as "calcium flickers," have been observed at the leading edge of migrating cells and are thought to control directional migration uq.edu.au. While specific examples using Fluo-3 for cell migration studies were not detailed in the provided snippets, the general application of calcium indicators like Fluo-3 in studying calcium-dependent cellular processes supports its potential use in this area.
Challenges and Limitations in Fluo 3 Sodium Salt Based Research
Artifacts from Dye Compartmentalization and Subcellular Localization
A significant challenge when using Fluo-3, particularly its acetoxymethyl (AM) ester derivative for cellular loading, is the potential for the dye to compartmentalize within intracellular organelles rather than remaining solely in the cytosol. researchgate.netresearchgate.net This compartmentalization can lead to artifacts and misinterpretation of cytosolic Ca²⁺ signals. Studies have indicated that Fluo-3 can localize to lysosomes and potentially mitochondria under certain conditions. physiology.orgnih.gov Incompletely hydrolyzed AM esters within the cytosol can also contribute to compartmentalization artifacts, especially with long incubation times or high extracellular dye concentrations. researchgate.net This uneven distribution means that the measured fluorescence may not accurately reflect the Ca²⁺ concentration in the specific cellular compartment of interest. researchgate.net
Effects of Photobleaching and Phototoxicity on Sustained Imaging
Like many fluorescent dyes, Fluo-3 is susceptible to photobleaching and can contribute to phototoxicity, particularly during prolonged or high-intensity illumination required for sustained imaging experiments. oxinst.com Photobleaching is the irreversible photochemical alteration of the fluorophore, leading to a decrease in fluorescence intensity over time, independent of Ca²⁺ concentration changes. oxinst.com This can make it difficult to quantify Ca²⁺ dynamics accurately over extended periods. Phototoxicity, caused by excessive light exposure, can damage cells, affecting their physiological state and potentially altering Ca²⁺ homeostasis, thereby introducing artifacts into the measurements. oxinst.comresearchgate.net Balancing the need for sufficient illumination for signal detection with minimizing photobleaching and phototoxicity is a critical consideration in Fluo-3-based imaging.
Influence of pH, Viscosity, and Protein Binding on Dye Properties In Vivo
The in vitro determined dissociation constant (Kd) of Fluo-3 for Ca²⁺, typically around 390 nM, can be significantly influenced by the intracellular environment. aatbio.comnih.govbiomol.com Factors such as intracellular pH, viscosity, and the presence of binding proteins can alter the dye's Ca²⁺ affinity and its fluorescence properties. nih.govbiomol.compsu.eduaatbio.combiotium.comresearchgate.net For example, the Kd of Fluo-3 has been shown to increase in the presence of high protein concentrations, meaning the dye's affinity for Ca²⁺ decreases in a protein-rich environment like the cytosol. nih.gov Changes in pH can also affect the protonation state of the dye, influencing its Ca²⁺ binding and fluorescence. psu.eduscience.gov These environmental sensitivities make it challenging to accurately calibrate Fluo-3 fluorescence to absolute intracellular Ca²⁺ concentrations in vivo, as the effective Kd within the complex cellular milieu may differ considerably from in vitro values. nih.govpsu.edubiotium.comresearchgate.net
Dye Leakage and Extracellular Interference Considerations
Fluo-3, particularly the salt form which is membrane-impermeant and typically loaded via methods like microinjection, can be subject to leakage from the cell over time. psu.edubiotium.com This leakage, potentially mediated by organic anion transporters, can lead to a decrease in intracellular dye concentration and an increase in extracellular fluorescence. psu.edubiotium.com Extracellular Fluo-3 can bind to extracellular Ca²⁺, contributing to background fluorescence and interfering with the measurement of intracellular Ca²⁺ signals. psu.edu The rate of dye leakage can vary depending on cell type and experimental conditions, making it difficult to maintain a stable intracellular dye concentration for prolonged experiments. biotium.com Inhibitors of anion transporters, such as probenecid (B1678239), are sometimes used to mitigate leakage, but these can have their own cellular effects. aatbio.compsu.edubiotium.combiomol.com
Saturation Kinetics and Dynamic Range Constraints of Fluo-3 (Sodium Salt)
Fluo-3 exhibits a large increase in fluorescence upon Ca²⁺ binding, which is beneficial for detecting changes. wikipedia.orgaatbio.com However, the dye can become saturated at relatively high intracellular Ca²⁺ concentrations. aatbio.com Once saturated, the fluorescence signal no longer increases proportionally with increasing Ca²⁺, limiting the dynamic range of the indicator. aatbio.com This can be a limitation when studying cellular events that involve large fluctuations in intracellular Ca²⁺, as the peak Ca²⁺ levels may be underestimated. The relationship between fluorescence intensity and Ca²⁺ concentration follows a saturation curve, and accurate measurement requires operating within the dye's effective dynamic range, typically between 0.1 * Kd and 10 * Kd. biotium.com For Fluo-3 with a Kd around 390 nM, this range is approximately 39 nM to 3.9 µM. aatbio.combiomol.com
Non-Ratiometric Nature and Associated Methodological Implications
Fluo-3 is a non-ratiometric calcium indicator, meaning its fluorescence intensity changes upon Ca²⁺ binding, but there is no significant shift in its excitation or emission spectra. psu.edubiotium.combiomol.comnih.gov This is in contrast to ratiometric indicators like Fura-2 or Indo-1, which exhibit spectral shifts that allow for the calculation of Ca²⁺ concentration based on the ratio of fluorescence at two different wavelengths. psu.edubiotium.combiomol.comnih.gov The non-ratiometric nature of Fluo-3 makes it susceptible to artifacts arising from factors that affect fluorescence intensity independently of Ca²⁺ concentration, such as variations in dye concentration due to uneven loading or leakage, changes in cell thickness, and photobleaching. biotium.comscience.govthermofisher.com While calibration methods exist for non-ratiometric dyes, they can be more complex and less robust than ratiometric approaches, particularly for absolute Ca²⁺ quantification in live cells. researchgate.netscience.gov
Comparative Analysis with Other Fluorescent Calcium Indicators
Relative Advantages and Disadvantages of Fluo-3 (Sodium Salt) vs. Ratiometric Indicators (e.g., Fura-2, Indo-1)
Fluo-3 is classified as a single-wavelength calcium indicator. nih.govrevvity.comwikipedia.orgnih.govnih.govnih.govabsin.cn Its fluorescence intensity increases significantly upon binding calcium ions, with minimal fluorescence in the calcium-free state. wikipedia.orgsyronoptics.comaatbio.com This intensity change is typically greater than 100-fold at saturating calcium levels. aatbio.comthermofisher.com Fluo-3 is efficiently excited by the 488 nm argon laser line, making it highly compatible with standard confocal microscopes and flow cytometers. wikipedia.orgaatbio.comulab360.comnih.gov Its emission maximum is around 525-526 nm, suitable for detection using FITC emission filters. wikipedia.orgaatbio.combiomol.com
In contrast, ratiometric indicators like Fura-2 and Indo-1 offer a different approach to calcium measurement. Fura-2 is an excitation-ratiometric dye, exhibiting a shift in its excitation spectrum upon calcium binding. ulab360.com It is typically excited at two different wavelengths (around 340 nm and 380 nm), and the ratio of the fluorescence emissions at a single wavelength (around 510 nm) is used to determine calcium concentration. ulab360.com Indo-1 is an emission-ratiometric dye, excited at a single wavelength (around 340 nm) and showing a shift in its emission spectrum upon calcium binding, with peaks around 400 nm and 475 nm. wikipedia.orgulab360.com The ratio of the fluorescence intensities at these two emission wavelengths is used for calcium quantification. wikipedia.orgulab360.com
The primary advantage of ratiometric indicators over single-wavelength dyes like Fluo-3 lies in their ability to provide calcium measurements that are largely independent of dye concentration, cell thickness, excitation path length variations, and photobleaching. ulab360.com By taking a ratio, these factors that affect fluorescence intensity equally at both wavelengths are canceled out, allowing for more accurate quantitative determination of calcium concentrations within a cell or compartment. ulab360.com
However, Fluo-3's single excitation wavelength at 488 nm offers compatibility with commonly available and less expensive argon lasers, unlike Fura-2 and Indo-1 which typically require UV excitation. nih.govrevvity.comwikipedia.orgnih.govnih.govnih.govabsin.cnulab360.com UV excitation can also be more phototoxic to cells. While Fluo-3's non-ratiometric nature makes absolute calcium quantification more challenging, requiring careful calibration and control for variations in dye loading and cellular environment, it is well-suited for visualizing relative changes in calcium levels and the spatial dynamics of calcium transients, such as calcium sparks. nih.govresearchgate.net
Comparison with Fluo-3 Derivatives and Analogs (e.g., Fluo-4, Fluo-5F, Fluo-8, Calcium Green-1)
Fluo-3 has several derivatives and analogs that have been developed to address some of its limitations or offer improved properties. Fluo-4 is a widely used analog of Fluo-3, with minor structural modifications (replacement of chlorine atoms with fluorine atoms) resulting in increased fluorescence excitation at 488 nm. thermofisher.comnih.gov This leads to higher signal levels and brighter fluorescence signals upon calcium binding compared to Fluo-3 at equivalent concentrations, making Fluo-4 often preferred for applications requiring higher sensitivity and better signal-to-noise ratio. aatbio.comthermofisher.comnih.govnih.govwikipedia.orgionbiosciences.com Like Fluo-3, Fluo-4 is a non-ratiometric indicator excited at 488 nm. revvity.comnih.govwikipedia.orgwikipedia.orgionbiosciences.comnih.govnih.govrevvity.comnih.govuni-freiburg.deblogspot.com
Fluo-5F is an analog with lower calcium binding affinity (higher Kd) compared to Fluo-3 and Fluo-4. thermofisher.comnih.govthermofisher.com This makes Fluo-5F suitable for measuring higher intracellular calcium concentrations that would saturate the fluorescence response of Fluo-3 or Fluo-4. thermofisher.comthermofisher.com Fluo-5F also shares the 488 nm excitation characteristic. revvity.comnih.govwikipedia.orgnih.govrevvity.comnih.gov
Fluo-8 represents a newer generation of green fluorescent calcium indicators. aatbio.combiomol.com It incorporates the same fluorescein (B123965) core as Fluo-3 and Fluo-4 but with structural modifications that lead to improved properties. aatbio.combiomol.com Fluo-8 offers significantly brighter fluorescence upon calcium binding (reportedly twice as bright as Fluo-4 and four times brighter than Fluo-3), faster loading into cells, and the ability to be loaded successfully at room temperature, unlike Fluo-3 and Fluo-4 which often require 37°C incubation. aatbio.combiomol.com Fluo-8 is also a non-ratiometric indicator excited around 488-490 nm. aatbio.combiomol.comnih.govuni.luzenodo.orginterchim.fr Different analogs of Fluo-8 (e.g., Fluo-8H, Fluo-8L, Fluo-8FF) are available with varying calcium affinities to suit different experimental needs. aatbio.combiomol.cominterchim.fr
Calcium Green-1 is another visible light-excitable calcium indicator with spectral properties similar to fluorescein, excited around 506 nm and emitting around 531 nm. biomol.cominterchim.frnih.govbiomol.com It is also a non-ratiometric dye that increases in fluorescence intensity upon calcium binding. biomol.com Calcium Green-1 has a higher quantum yield than Fluo-3 and is reported to be brighter than Fluo-3 at saturating calcium levels, potentially allowing for lower dye concentrations and reduced phototoxicity. nih.govbiomol.comthermofisher.com However, its fluorescence intensity increase upon calcium binding (~14-fold) is substantially lower compared to Fluo-3 or Fluo-4 (~100-fold). biomol.com Like Fluo-3 and Fluo-4, Calcium Green-1 may require the use of probenecid (B1678239) for improved cellular retention, which can have potential toxic effects on cells. biomol.com
Applicability of Fluo-3 (Sodium Salt) in Specific Experimental Contexts Versus Alternatives
The choice of calcium indicator depends heavily on the specific experimental goals and available equipment. Fluo-3 (sodium salt), particularly in its cell-permeable AM ester form, has been widely applied in various biological studies. Its excitation at 488 nm makes it an excellent choice for experiments utilizing standard argon-ion lasers, common in confocal laser scanning microscopy and flow cytometry. wikipedia.orgaatbio.comulab360.comnih.gov
Fluo-3 is well-suited for qualitative imaging of calcium transients and spatial calcium dynamics within cells, where the focus is on detecting the presence and relative changes in calcium signals rather than precise absolute quantification. nih.govresearchgate.net It has been extensively used to study calcium signaling in diverse cell types, including cardiac myocytes for imaging calcium sparks, neurons, and lymphocytes. nih.govnih.govnih.gov
For quantitative calcium measurements, especially in cuvette-based fluorimetry or widefield microscopy where UV excitation is feasible, ratiometric indicators like Fura-2 are often preferred due to their independence from variations in dye loading and cell morphology. ulab360.com Indo-1 is particularly useful for flow cytometry due to its single excitation wavelength and ratiometric emission. wikipedia.orgulab360.com
When higher fluorescence intensity is required for better signal-to-noise ratio, Fluo-4 is often chosen over Fluo-3, especially in confocal microscopy applications. aatbio.comthermofisher.comnih.govnih.govwikipedia.orgionbiosciences.com For studies involving calcium concentrations that might saturate Fluo-3 or Fluo-4, lower affinity indicators like Fluo-5F or Fluo-8FF are more appropriate. thermofisher.comthermofisher.cominterchim.fr
Fluo-8 and its analogs offer advantages in terms of faster and easier cell loading at room temperature and higher brightness, making them suitable for high-throughput screening and challenging imaging experiments where these factors are critical. aatbio.combiomol.com
Calcium Green-1 may be considered based on its specific spectral properties and quantum yield, particularly if its higher fluorescence at lower calcium concentrations or lower phototoxicity at lower concentrations are advantageous for a given application, although its smaller fluorescence increase upon calcium binding compared to Fluo-3/4 should be noted. nih.govbiomol.comthermofisher.com
Future Directions and Emerging Methodologies Utilizing Fluo 3 Sodium Salt
Development of Enhanced Fluo-3 Derivatives for Improved Properties
The development of calcium indicators has progressed significantly since the introduction of Fluo-3. Enhanced derivatives aim to overcome some of the limitations of the parent compound, such as cellular retention issues and sensitivity to the intracellular environment. Fluo-4, for instance, is an analog of Fluo-3 with fluorine substitutions that result in increased fluorescence excitation at 488 nm and higher signal levels. fishersci.finih.gov Other derivatives like Fluo-8 and Cal-520 have also been developed, offering improved intracellular retention and signal-to-noise ratios compared to Fluo-3 and Fluo-4. nih.govbiomol.com These newer generations of Fluo indicators demonstrate increased cellular loading efficiency and reduced pH sensitivity. nih.gov
Despite these advancements, the extent to which these indicators interfere with native intracellular Ca2+ homeostasis is an ongoing area of characterization. nih.gov The in vitro Ca2+ affinities of Fluo-3, Fluo-2MA (Fluo-8), and Fluo-4 are similar, but their affinities can differ significantly once inside cells, potentially due to protein interactions. nih.gov
Integration of Fluo-3 (Sodium Salt) with Optogenetic and Chemogenetic Approaches
The combination of calcium imaging with optogenetics and chemogenetics allows for the precise control and monitoring of cellular activity. While genetically encoded calcium indicators (GECIs) like the GCaMP and GECO families are often favored for integration with optogenetic approaches due to their genetic targetability mdpi.comnih.gov, chemical indicators like Fluo-3 can still play a role, particularly in established protocols or when GECIs are not suitable.
Studies have utilized calcium imaging, often with dyes like Fluo-4 (a Fluo-3 derivative), to assess neuronal activity in conjunction with approaches that might be coupled with optogenetic or chemogenetic stimulation. nih.govjnmjournal.org The ability to optically control specific cell populations using optogenetics jnmjournal.org can be combined with Fluo-3-based calcium imaging to correlate targeted cellular activation with downstream calcium dynamics. Although the direct integration of Fluo-3 sodium salt with optogenetic/chemogenetic tools is not as widely reported as with AM esters or GECIs, the principle of combining optical or chemical manipulation with calcium monitoring remains relevant. Future directions may involve exploring novel loading strategies or modified Fluo-3 salt derivatives that are more compatible with these advanced techniques.
Advanced Data Analysis and Modeling Techniques for Fluo-3-Derived Calcium Signals
Analyzing and interpreting the complex spatial and temporal dynamics of calcium signals captured with indicators like Fluo-3 requires sophisticated data analysis and modeling techniques. springernature.com These techniques are crucial for extracting meaningful biological information from fluorescence measurements.
Advanced methods include computational frameworks to estimate the spatial and temporal dynamics of Ca2+ signals based on fluorescence data. springernature.com Techniques such as deconvolution microscopy have been used to study high-resolution calcium imaging data obtained with indicators like Fluo-3 or its derivatives. nih.gov Furthermore, analysis often involves processing time-series fluorescence data, which may include smoothing techniques like moving averages to reduce noise and identify transient calcium events. expertcytometry.com The development of improved algorithms for signal analysis is expected to enhance the ability to detect single calcium spikes and analyze activity in complex cellular networks. nih.gov
Novel Applications in Tissue and Organoid Calcium Imaging
Fluo-3 and its derivatives have found increasing application in imaging calcium dynamics in more complex biological systems, such as tissues and organoids. Organoids, as three-dimensional tissue cultures derived from stem cells, offer a more physiologically relevant model compared to traditional 2D cell cultures. nih.govbmbreports.org
Calcium imaging with indicators like Fluo-3 (often the AM ester form for loading) is used to assess the functional activity of cells within organoids, including neuronal activity in brain organoids. bmbreports.orgnih.govbiorxiv.org For example, Fluo-3 has been used to examine the response of cells within cerebral organoids to depolarization and neurotransmitter application by monitoring changes in intracellular calcium concentration. nih.gov These studies demonstrate the utility of Fluo-3 in characterizing the functional development and activity of complex 3D structures. nih.govbiorxiv.org Challenges in imaging deep within organoids due to light scattering and achieving homogenous dye labeling are areas of ongoing research and drive the development of improved imaging techniques and indicators. nih.gov Calcium imaging with Fluo-4 has also been used to study calcium homeostasis and neuronal hyperactivity in organoid models of diseases like Alzheimer's. biorxiv.org
Q & A
Basic: How does Fluo-3 (sodium salt) enable quantitative detection of intracellular calcium dynamics in live-cell imaging?
Fluo-3 binds to free cytosolic Ca²⁺ with a dissociation constant (Kd) of ~400 nM, producing a fluorescence intensity increase of up to 100-fold upon calcium binding. The sodium salt form enhances cell permeability, allowing passive diffusion into cells. For quantification, researchers must calibrate fluorescence signals using calcium ionophores (e.g., ionomycin) to establish minimum (Ca²⁺-free) and maximum (saturated Ca²⁺) fluorescence values. Spectral compatibility with 488 nm argon-ion lasers (excitation max: 506 nm; emission max: 526 nm) makes it ideal for flow cytometry (FL1 channel) and confocal microscopy .
Basic: What are the critical considerations for loading Fluo-3 (sodium salt) into mammalian cells?
Key steps include:
- Loading protocol : Use Fluo-3 AM ester (cell-permeant form) dissolved in anhydrous DMSO with 0.02% pluronic acid to prevent ester precipitation.
- Temperature : Load at 37°C for 30–60 minutes to ensure esterase cleavage of the AM group.
- Validation : Post-loading, verify intracellular de-esterification by comparing fluorescence signals before/after cell permeabilization with digitonin. Avoid overloading to prevent compartmentalization artifacts .
Advanced: How can researchers resolve conflicting calcium flux data when using Fluo-3 in neuronal models?
Contradictions often arise from:
- Compartmentalization : Fluo-3 may accumulate in organelles (e.g., mitochondria), leading to false cytosolic Ca²⁺ readings. Use compartment-specific markers (e.g., Rhod-2 for mitochondria) for cross-validation.
- Calibration errors : Perform in situ calibration with buffers containing 10 mM EGTA (Ca²⁺-free) and 10 mM CaCl₂ (saturated).
- Interference : Extracellular Fluo-3 leakage or interactions with divalent cations (e.g., Mg²⁺) can distort signals. Include control experiments with calcium-free extracellular media .
Advanced: What strategies enable multiparametric flow cytometry using Fluo-3 alongside other fluorescent probes?
To avoid spectral overlap:
- Probe selection : Pair Fluo-3 (green emission) with red/far-red probes (e.g., Fura-Red or Indo-1).
- Compensation controls : Run single-stained samples to adjust for spillover into adjacent detectors (e.g., FL1 vs. FL2).
- Instrumentation : Use a 488 nm laser for excitation and verify detector bandpass filters (525±20 nm for Fluo-3) .
Basic: What experimental controls are essential when establishing a new Fluo-3-based calcium assay?
- Negative controls : Cells treated with calcium chelators (BAPTA-AM) or incubated in calcium-free buffer.
- Positive controls : Cells exposed to ionomycin (10 µM) to saturate calcium binding.
- Technical controls : Include unstained cells and autofluorescence measurements. Validate with alternative methods (e.g., electrophysiology) for cross-correlation .
Advanced: How can researchers validate Fluo-3 measurements when studying calcium oscillations in immune cells?
- Cross-validation : Combine with electrophysiological recordings (e.g., patch-clamp) to correlate fluorescence changes with ion currents.
- Pharmacological modulation : Use inhibitors (e.g., thapsigargin to deplete ER calcium) to confirm signal specificity.
- Kinetic analysis : Compare oscillation frequencies with genetically encoded calcium indicators (e.g., GCaMP) .
Basic: What are the limitations of Fluo-3 in high-calcium environments (e.g., >1 µM)?
Fluo-3’s Kd (~400 nM) limits its dynamic range in high-Ca²⁺ conditions (e.g., during apoptosis or ER stress). Saturation artifacts can occur, leading to underestimated peak values. For such scenarios, switch to low-affinity probes (e.g., Fluo-4FF, Kd = 9.7 µM) .
Advanced: How can Fluo-3 loading efficiency be optimized in 3D cell cultures or tissue explants?
- Extended incubation : Increase loading time to 2–4 hours with gentle agitation.
- Pluronic acid optimization : Adjust concentrations (0.01–0.05%) to balance ester solubility and cellular toxicity.
- Multiphoton imaging : Use near-infrared excitation (e.g., 800 nm) to enhance penetration depth in thick tissues .
Basic: What instrumentation settings are required for detecting Fluo-3 signals in flow cytometry?
- Excitation : 488 nm laser.
- Emission detection : FL1 channel (525±20 nm bandpass filter).
- Voltage/gain calibration : Adjust using Fluo-3-loaded cells treated with ionomycin/CaCl₂ to avoid signal saturation .
Advanced: How to perform ratiometric calibration of Fluo-3 signals in subcellular compartments (e.g., nucleus vs. cytoplasm)?
- Compartment-specific buffers : Use digitonin (permeabilizes plasma membrane) vs. saponin (permeabilizes intracellular membranes) to isolate signals.
- In situ calibration : Generate calibration curves using buffers with defined Ca²⁺ concentrations (0–39.8 µM free Ca²⁺) and measure compartment-specific fluorescence ratios .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
